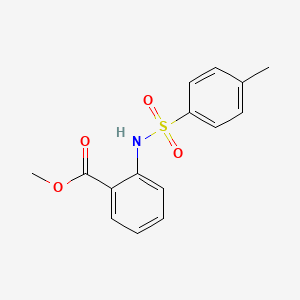
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Vue d'ensemble
Description
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of benzoic acid and has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Applications De Recherche Scientifique
Crystal Structure and Properties
2-(Toluene-4-sulfonylamino)-benzoic acid has been studied for its crystal structure, spectroscopic, and thermal properties. A study presented the structure derived from X-ray diffraction and verified through FT-IR, NMR, and elemental analyses. The compound was found to exhibit solvatochromism, fluorescence spectra, and was identified as a photochromic and heatproof material (熊静, 蔡晓庆, 尹萍, & 胡茂林, 2007).
Synthesis of Schiff Bases
The compound has been used in the eco-friendly synthesis of Schiff bases. These bases, containing sulfonamido pharmacophore, were synthesized in an eco-friendly medium at room temperature, showcasing the compound's utility in greener chemistry applications (V. Jagrut, Prashant D. Netankar, R. Mane, & W. Jadhav, 2012).
Lipoxygenase Inhibitors
A study described a method for synthesizing 4-(toluene-4-sulfonylamino)-benzoic acids as lipoxygenase inhibitors. This involved the reaction of p-amino benzoic acid with p-toluenesulfonyl chloride, leading to the formation of several N- and O-alkylation products. These compounds exhibited lipoxygenase inhibitory activities, which are significant for potential medicinal applications (G. Mustafa, I. Khan, M. Ashraf, I. Afzal, S. Shahzad, & Muhammad Shafiq, 2012).
Microbial Hydrolysis
The microbial hydrolysis of methyl aromatic esters, including those related to 2-(toluene-4-sulfonylamino)-benzoic acid methyl ester, was investigated. A specific strain of Burkholderia cepacia isolated from soil was found capable of utilizing methyl benzoate as a carbon and energy source, highlighting the environmental and biotechnological significance of such compounds (G. Philippe, D. Vega, & J. Bastide, 2001).
Mécanisme D'action
Mode of Action
It is known that sulfonyl groups can act as leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through a nucleophilic substitution mechanism, where the sulfonyl group is displaced by a nucleophile present in the biological system.
Biochemical Pathways
Compounds containing sulfonyl groups have been used to label fatty acids , suggesting that this compound may interact with biochemical pathways involving fatty acids.
Result of Action
Given its potential to participate in nucleophilic substitution reactions , it may induce changes in the structure and function of its target molecules, leading to downstream effects on cellular processes.
Propriétés
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBYWOIWUKQGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353268 | |
| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50998-74-8 | |
| Record name | Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

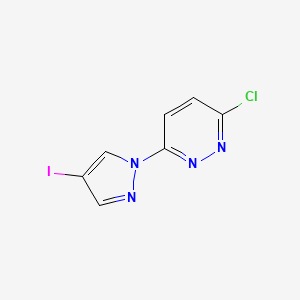


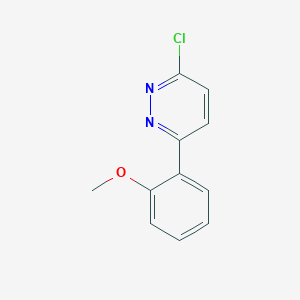
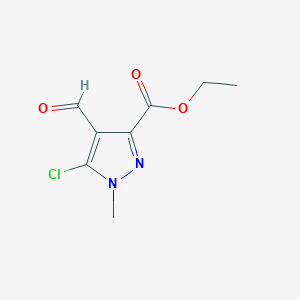
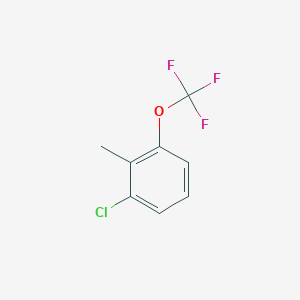
![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)



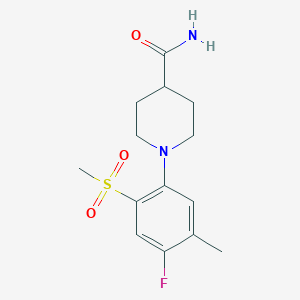
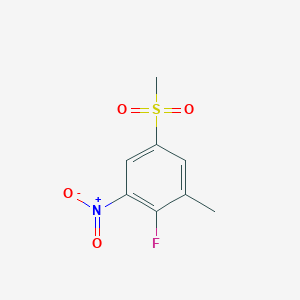
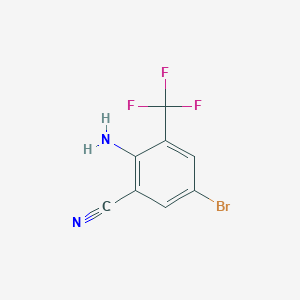
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)